2-(2-Chloro-3-methylphenyl)acetonitrile CAS 200214-73-9 properties
2-(2-Chloro-3-methylphenyl)acetonitrile CAS 200214-73-9 properties
An In-depth Technical Guide to 2-(2-Chloro-3-methylphenyl)acetonitrile (CAS 200214-73-9)
Introduction
2-(2-Chloro-3-methylphenyl)acetonitrile, identified by CAS Number 200214-73-9, is a substituted aromatic nitrile that serves as a valuable intermediate in organic synthesis. Its structure, featuring a chlorinated and methylated phenyl ring attached to an acetonitrile moiety, provides multiple reaction sites, making it a versatile building block for more complex molecules. Phenylacetonitrile derivatives are crucial in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs), particularly those containing nitrogen heterocycles or other functional groups derived from the nitrile.[1][2] This guide provides a comprehensive overview of its properties, a detailed synthetic protocol, analytical characterization methods, key chemical reactions, and essential safety information for researchers and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of 2-(2-Chloro-3-methylphenyl)acetonitrile are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 200214-73-9 | [3][4] |
| Molecular Formula | C₉H₈ClN | [4][5] |
| Molecular Weight | 165.62 g/mol | [4] |
| Boiling Point | 270.8 ± 25.0 °C (Predicted) | [3] |
| Density | 1.151 ± 0.06 g/cm³ (Predicted) | [4] |
| Physical Form | Powder | |
| InChI Key | MFHAQCHUICRIFD-UHFFFAOYSA-N |
Synthesis and Purification
While specific literature on the synthesis of 2-(2-Chloro-3-methylphenyl)acetonitrile is not widely published, a robust and logical synthetic route can be designed based on well-established organic chemistry principles, particularly the cyanation of benzylic halides. The proposed pathway begins with the commercially available 2-chloro-3-methyltoluene.
Proposed Synthetic Pathway
The synthesis involves two primary steps:
-
Radical Bromination: The methyl group of 2-chloro-3-methyltoluene is converted to a bromomethyl group using a radical initiator.
-
Nucleophilic Substitution (Cyanation): The resulting 2-chloro-3-methylbenzyl bromide is reacted with a cyanide salt to introduce the nitrile group. This is a classic Sₙ2 reaction.
Detailed Experimental Protocol
Materials:
-
2-Chloro-3-methyltoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium cyanide (NaCN), finely powdered
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of 2-Chloro-3-methylbenzyl bromide
-
Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-chloro-3-methyltoluene (1.0 eq) and anhydrous carbon tetrachloride.
-
Initiation: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. Causality: AIBN acts as a radical initiator upon thermal decomposition, which is necessary to start the chain reaction for benzylic bromination. NBS is used as the bromine source as it allows for a controlled, low concentration of Br₂.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude benzyl bromide, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(2-Chloro-3-methylphenyl)acetonitrile
-
Setup: In a separate dry flask under a nitrogen atmosphere, dissolve the crude 2-chloro-3-methylbenzyl bromide (1.0 eq) in anhydrous DMSO.
-
Cyanation: Add finely powdered sodium cyanide (NaCN, 1.2 eq) portion-wise. Causality: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the cation (Na⁺) but not the nucleophile (CN⁻), increasing the nucleophile's reactivity.[6] An excess of NaCN ensures the reaction goes to completion.
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Reaction: Heat the mixture to 60-70°C and stir vigorously for several hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture and pour it into a separatory funnel containing cold water and diethyl ether.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and salts.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-(2-Chloro-3-methylphenyl)acetonitrile.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods should be employed.
Spectroscopic Analysis
While specific spectra for this compound are not publicly available, the expected data based on its structure are as follows:
| Technique | Expected Characteristics |
| ¹H NMR | ~7.2-7.4 ppm: Aromatic protons (3H, multiplet).~3.8 ppm: Methylene protons (-CH₂CN, 2H, singlet).~2.4 ppm: Methyl protons (-CH₃, 3H, singlet). |
| ¹³C NMR | ~137-138 ppm: Quaternary aromatic carbon attached to Cl.~135-136 ppm: Quaternary aromatic carbon attached to CH₃.~125-132 ppm: Aromatic CH carbons.~130-131 ppm: Quaternary aromatic carbon attached to CH₂CN.~117-118 ppm: Nitrile carbon (-CN).[7]~22-24 ppm: Methylene carbon (-CH₂CN).~19-21 ppm: Methyl carbon (-CH₃). |
| IR (Infrared) | ~2250 cm⁻¹: Sharp, medium intensity peak for the C≡N stretch.~3050-3100 cm⁻¹: Aromatic C-H stretch.~2850-2960 cm⁻¹: Aliphatic C-H stretch.~1450-1600 cm⁻¹: Aromatic C=C ring stretches.~700-800 cm⁻¹: C-Cl stretch. |
| MS (Mass Spec) | m/z ~165/167: Molecular ion peak (M⁺) showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates.
Protocol: Reverse-Phase HPLC Method
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System: An HPLC system with a UV detector.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water. Acetonitrile is a preferred solvent due to its low viscosity and UV cutoff.[8][9]
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase (e.g., 50:50 acetonitrile/water).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks.
Chemical Reactivity and Synthetic Applications
The utility of 2-(2-Chloro-3-methylphenyl)acetonitrile as a synthetic intermediate stems from the reactivity of its nitrile group and the adjacent methylene protons.
-
Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2-(2-chloro-3-methylphenyl)acetic acid. This acid is a precursor for synthesizing esters, amides, and other derivatives.
-
Reduction of the Nitrile: The nitrile can be reduced to a primary amine, 2-(2-chloro-3-methylphenyl)ethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel). These amines are fundamental building blocks for many pharmaceutical agents.
-
Reactivity of the α-Methylene Group: The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a strong base (e.g., NaH, LDA). The resulting carbanion is a potent nucleophile that can react with various electrophiles (like alkyl halides), allowing for the construction of more complex carbon skeletons.
These transformations highlight the compound's role as a versatile intermediate, enabling the introduction of key pharmacophores into a molecular scaffold.[2][10]
Safety and Handling
GHS Hazard Information (Anticipated):
-
Pictograms: GHS07 (Exclamation mark), GHS06 (Skull and crossbones - potentially).
-
Signal Word: Warning or Danger.
-
Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335).[11]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[11]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids/bases.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. This material may need to be incinerated in a licensed facility.[14]
References
- 200214-73-9 | CAS DataBase - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGthNRye9l6k4WvxGmNbh1BaIDPTzuwcT3Gjaj3AUn9CfAffxwg-4b1uSxsmEjoneCqy5N7POcdTJZ1jpiU9bN3zED3Gvo_oY-XrYQKjkN_0RRTr_XN4nR_57G3Gj1jLylq5B1QdHIZer6Y]
- 2-(2-Chloro-3-methylphenyl)acetonitrile - ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXf_gG1sPGSrJ8Dz-zr5WQuUVW5H7AbGxEGiPqFVsLjK5fowWXdtzP7vg6HlHW39g4QYM-rFO7sbuJLXIUsObRz7Z9bEFHmtlRRBxQ8CViugIrjmeT-QeumusfR8HtaQhrkhq_cy84IIld3ECMNKyWOc7KnozBPNBN6R9sT1iZfg==]
- chloroacetonitrile - Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8H6-tf3oT6sONBG5Hea9tBg81YFZcLaQCF-p2v_gvvyklNwzvcat24VskH4N7cMCrWg9lmvMojxtprOxdCPg_h6hPprTxWL3EtHhNoLoWpHJ_9RP_7WjvoobMTUsFgf2DdmU=]
- SAFETY DATA SHEET - Unigel. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqGOBaHIXRIDZUhvIMVAFAWLcFcHNc0OYI1shdaQgelniZQLHRZpWwP_8nE-i2ujRxmtDUdzpu3hMgWhCG42C8NJJT0bNHAJvbGZT4110kvuWqgLiV91K-7O1qc80ZUAYCnXXjPFWhTbeVgztifleLjx9p7mMxPqoydDoTQQ1Rl6cb3foQKhco5qlRFfDvSXZcMuHv6w==]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgfF-upCFxim_sBMHyjrHO6vmUmUfWS66eWorGmFnbQSbb-uL_ek5dVog4v604TuYxex9S7BVgVE-bOJKHTwOHTDx0UuqCGRvWzQtwR32zMijc4sOJReOqTP4VvWAqifLiirlkMO6STfV4eZlZW1dCbchrd3HjAr7BDVr8X00MvVtVFM25BOIGaj5n6oqQ1p4B9fzsHp9AC6aGgdQk_u2Fr6mbaFix33sLnoHJ5FoLMr7zXK19uOjjBz6d_dhNo8gE_bylfi2wGY6_KoUGd4M4C-RedFXYCMcP2kCGL_asrTkudTmDH1q0KgF2EgYNM5O92CTo_s6Yzsk3Qoh1P2FzCoo=]
- 2-(2-Chloro-3-methylphenyl)acetonitrile - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjdkQI5C8w3QlJ26TzFydCkkil6OZO9Bv_ofmrBtJQMzRtahvNfeAE4gi5RFGl2hxk3kSkDG_sv06-h1y_fRLwOBd1pOp3-PWbHZIEm4dUgfUy_V86mzJJZEJspTnhpSsBOavdFlQzOy9xKbyVPmn8_5V7MROS6IL5hhV2Rf-NxcUuNGX1V80uhIiy951XtTM2QWK9nzAI8rI=]
- 2-(2-chloro-3-methylphenyl)acetonitrile | 200214-73-9 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZKt5RoqnyKfgmUBouaNVp5NTPiYvwVSfMasJA2gH5_OtjnoQSes5lGTiIkCkK6nlMaE6_JmxP9TL8DvB2G3dfGCJUPZEW1_vzzhwboAx93EF9Gd8Ay6WBevpK8c3Gs_NWu5fkl_MfOYDHCYlp8CrQ3EUj296CYaNB]
- 2-(2-chloro-3-methylphenyl)acetonitrile | 200214-73-9 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4LrZFF1EbAeco2VB9ypnYxbKqMksbUgrLqZ0IFSKxGJOoIQEboSH0EFATievPG0lYwY5wVxbuTe2HMi3QCajuKOOiE7VNbfRbFIRfYnVKEFwFAK33HEzdfc5wNRTQqetaYPs8F3K2hGYyGlKMs8yQ2VzBow_XLnCkaMSFr--33A==]
- 2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwLn_Hql1YRV6t09aBWsaWbnXY-H09KYmvJJOFWHQRjBxH7eG5dWEq3CER2i4JAhE1Bn37n5peOYwVjqkGUSDGSL2XsBzs8kMzDTjIqUXH5Qt89icQE8_VeveBZmvm77uiy0HwZUNaD7-LCckD4hPsihScjnNeikyhpjR-gIEW3rz9vuwWIzGLlO-InbIqbQZa]
- Application of Acetonitrile, Industry News - Tedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTPAGzlWkYfTjF4UqSZidxOmw-BhyFx7Ino_BrsVKFQyBBQ5Xs9JEYdT1naqP_RlEkoSRrJcexVZkdM3UwQTPNmDrf6L75PUZ_y7lxRfQlyqZAadRGveQ7ZNPG5vEROa1rOQOovGXuMKUbd51nvw==]
- Development of a multi-residue method using acetonitrile-based extraction - ScienceDirect. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4gUDlSNXdbN5UZQrrAPqxmJzvPEKw2tMg2zsSdt026WGZ2FXfXE-4CK1snXY8WwxE9Hw3UC1ZfVl4vqn26eQfPWiW0Z9o6cRx3TM37KFGSwePbc2E40WMq8EcfS4URk97pyBGB6Tu_qdGZcwuet8CI-wTgVIcIUDpwJDl]
- 2-(2-chloro-3-methylphenyl)acetonitrile | CAS 200214-73-9 - AMERICAN ELEMENTS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNI20s7KZYK3zfSyJVUjn-ZRDjcDnGVUvZVGMs8plifr_dmO0ioB0sUu3_c1S1KV8MtZG8JTjvRwFUI_kc98e9s9Do2hH3eZWup_Ttj56kdhZWyWlH-vB5jS78J6qwiZmsQkTgZ4hkAotEgdoHacOuqd6mM-uebWhqC-62f3BlZ_AoKqPxvVXf0w==]
- 2-(2-chloro-3-methylphenyl)acetonitrile | 200214-73-9 - Sigma-Aldrich (Korea). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHMibaAskcMk_712wTiNSSV3bhxowIfgQ0XBbfD-qXG1EGHiN3JEV-C315lRwJXsFpGwoc2-ZjdACHwpp4yVsutHFLkWFOXwYOuk5R2xkjLLTwsiGD2WS1rGNH7mK1rWuMEQYZqOJViculp1nezoCgeM1TD08b3yr4]
- (2-chloro-3-nitrophenyl)acetonitrile - ChemSynthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh0N8YJGaa2KL47mtj2P4RKMUR_GV2MlpBOdXj41qAMGwy3La5LjLjlEd-fIqjSFOkeNzD3xyzvzC5iorynt6892A5MzqJbLGZqT6MyRreeexKkN8gt33uGeTYAhGGf5jhzPLSSh8ID9GyLusdKhf9kJQjvZKODPU1]
- Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol - Phenomenex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUulu0XxRupPybDNPkXmMpvYBujTbCV97rr8_eifRu_021nQ9mrv6EhzrJaKn3W0cWNIppti9Nk9NCAVmkVuntEOXWYodlNwBjqi9ZYsaJVmEJzCASlJp6klmTxuGXLkWvcg5WUFTwziZxfYYO4BTO-5nIrQvS2R2C8zaiYovYWED_ZgQogdxy4zHd2w==]
- Chloroacetonitrile synthesis - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2YceUBkJ1RzZeLa_x-GdCJq8TMI-dV2FkMHg-ztqPaUImW2Vl7sHv1YKi0_StyoHmHInjscayXS1JRyv1TtrRg2PlFD3GB3gprdprqZSjOl1gsAyXXZqKXq3DO_nI_EMOY9llEdELoJc=]
- Safety Data Sheet Product No. 18612 Acetonitrile - Ted Pella. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhhMv3ZDoScCd7VsSbKQyLdBxDZNCxahrNPv1LkPkW0gi0uZKurgq2CSjbRa2aiMnDzdHDVRTxvJF_G1eqlI2D4TRU43Z5mheVUf3IjCV6hEwu_5H4_hfvOazq3rq51Khvh_s59o-7e2U=]
- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYJbz5uouasKZZ4nWacyPoV66j-2dW_SOy4thFW2SSv4EAW5ednb9SC2EVDekQREygSOqmAp55RxEJAM-HTMXLKQOtKWlpICDTyrExvkqlPX8LOKu3LADRWrixGy5ETZgWjbBM1aIo_0jA0Us=]
- (2H3)Acetonitrile | C2H3N | CID 123151 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPuwZfwFtxcW5KTlBYijvzdv89fFNFip2mWMxvx5G_pnihSlR7orHHRd1NUgVzU8NkfiVmS8v-BNQjBkx61nNH74Owxw7-hvvBDMJMpRiYu4W0qU7M9TTMpfI0guFtBRVRb0zG--iRn5kAc-Oxks9rWHv0mw==]
- SAFETY DATA SHEET - Acetonitrile - Science Interactive. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrhnu1gnTzKKDE1ISQFMfpiYvOoiBFzvAouBzMCvVekVl3zsxvfy8_HqQn2AT7pIsAXIMzjwTO36DF6a0WTrGp8aPNwmYl0v_UhOQWEfR3RdvHZXDJ5Zc8_btDVOSgRVY60fyGwLljlhtgqcOzoZp0QEdMl9c5Z30iTxv4Da-0iuL2QQK0WKWROB4Kfh5n5bo=]
- Safety Data Sheet: Acetonitrile - Mercateo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb__xdCfzRDoAn57KwM0HLEjU2MN68MTUr727SsNhxgoSKDkWZyiLVrPYiUSsO1Tm6flwKd-d6SzbdrFRHZmhQg80JFgg6N8asFKBqpZ2cumn5ynopue27g4CoSGoovqP4tveiJ6h6YEva5O5Ry0p4QIMVQOSVpcdvw06BPPxiOXywLOmdgYrtB1FR2MZIUiXbyc8=]
- p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXzXhBuAZ1PF7ey6jLq1hMJorvZSOhaer-no_YBXJ7HszTLWmLMC8CiiktgASrbMs30r-GN5KGmGFHYAyG4H_BM0HCP-xjhjlzbLwzbFKu5gaeQUDhqoAbiU3HZuNMQm9tPm3N7oJL]
- 2-(3-Chloro-5-methylphenyl)acetonitrile - BLDpharm. [URL: https://vertexaisearch.cloud.google.
- Method for determining acetonitrile content in sample - Google Patents. [URL: https://vertexaisearch.cloud.google.
- Acetonitrile in the Pharmaceutical Industry - Lab Alley. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTZcA6tWhPkRX8C4hCvJJXfnqn41SqPipCeqz4zciy5muuJG7yUtO3ltFinzuUlhPucdTnv8Y1lXZG8-WlK7-vFqdmYqrfMc8c8oWWD2lKGtgF1yXexJsgxkw_bh_1llbcvQtqm0lt2sq0cErbm9071oaMjB9APpaF9qyF1wacrqq3gKOS9kJSVA==]
- Acetonitrile - NIST Chemistry WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdnzzOK38wwWT3EfU6XcTdzkTJvFs1grR3drbkO7-JU9cNN8ZyZwOzSTYUDj1mF8YucQV-PWZ0-Cs6ndNvLnS8b-JkVaekG1_NuSpMJP0eYaae3xZSQRdvM28QVQlVg0CdBPON_R93oN8pYhmS-Khq_ox5nyHV2ZWZQKDTmi6L]
- Acetonitrile in Pharmaceutical Synthesis - ChemComplex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHfR8tmIf87OOh4RU5INr33tgwtPnO4IF9KWVR--QcMadLi2gwv5kMKU4ZGJ3YCCYGUBpDxWl1ZB6KH-cNw5WMdaFx-wnE-u1Y_yDNNjAo-mvgPwGIh2fUoFROSaDq2ukov6D7L9FkQeeh6q53gaP0Oys3kiTHpuWEhZrrMHdYwS4tnPBRx2E=]
- The Importance of Acetonitrile in Pharmaceutical Manufacturing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEn5L28NbIWOJEKvTJ_BnzLnWm3LYogHoteFDlB5cui4Iv5P9v6XGWdjuuKSbUnG9qpTGbdBe_Nw3xc1BbcfFHiNddzQPxEZ0wsj8iOHAs-AEJBSxD012_BDC31yVyhndPN1dK8XbPl2u5SCiGXCKKMZNwq_VqIpk51S_wj_nsAOgWt5OBiYnra-4opjanTmMFODEbScS_hI_neOdrmVU-sQAkBxDViwQjEprsI2k=]
- Chloroacetonitrile - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyTzsrhZr37UOSeiAG5pD_NJ5kwDxqXgRxp6FHThP2--DDstRzLfSmfngR1PSTGtlyo9896YeSz9PfK85hJ0FsS6fdKVZfSbXbwFr06Hlr4qyk1g7ndSQH7yDk7amYyLni7X8I3VqtXyyR]
- Acetonitrile: High-Purity Solvent for Pharmaceuticals - RIVERLAND TRADING. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWI1UHIYrQsJQBqEV6sXBFI1eGmsBpohV4Ee04JqnQAhFdhV_JkL1hMZHkyM8Tzsv3RK2c64v3o7y_9dkb_Ij2g15oHPtV0rnNIaNzZQcMD8wBFMVpeceZoCb6FQ3u4vUZEMJEl9qX5Q==]
- Acetonitrile as a Building Block and Reactant - Norwegian Research Information Repository. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDajeYqxZ6XRenCH2UGW1OKKDPZqwuPRrCP7HNmoj-tT2ojsIaQDVYtQajbi6bQWm_dpVZDlm1Dx4d8aIEUV42uvKVTpG3pESw9nuphLY1hv6kVCVxeDxNtP88TVW88g1xYunVduh9nSj7_UWdTZ6_naCKyI-uDhkJvYlJ6kfp_dyI9VDf1ILiuUG2XQ==]
- Acetonitrile (75-05-8) 13C NMR spectrum - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjQX2psewC9g3teb_YTiaWoZLzSbl0wF5cdXF-_l-GaBlKpeF65wjuI-A6ve5pO_xnJOQey5l1klMOeoGiX6fauKmgHZDDIVULP6TamTMKXLBj366m3aXMJERA6YgsQqHtg6N5-M3pAIhsThXdVHAEGVmYnw==]
- Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with anilines - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY3V0vcarbm4jRUv3-8XHvXcMucDSuwUHStV3s7LO42LA2S1MQLllaj5HChYN9dq-f5pQTG2atvqaxWQ2iwVcLa_G5KytKZjN51PPV1-oJ33qUsXLKDQlDknuwr833d4E-GlWFLz0y-2aGVYgzjxK3zeFbLvOcVz6cDlNYW1kC3rrtvDfdxojwydpm0JPOZHwmUwiVBHgu4LHUE2nvGKpcYu0wQ_QsTZWKf_et9uds5WsigeZbIt9DYBadXOtwSZvddHXleSYn6Gc3wqJKmX3Ryuj9wpjZviu0Eg==]
Sources
- 1. laballey.com [laballey.com]
- 2. chemcomplex.com [chemcomplex.com]
- 3. 200214-73-9 | CAS DataBase [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. americanelements.com [americanelements.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Acetonitrile (75-05-8) 13C NMR spectrum [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. phenomenex.com [phenomenex.com]
- 10. Application of Acetonitrile ,Industry NewsTedia High Purity solvent... [tedia.com.cn]
- 11. tedpella.com [tedpella.com]
- 12. static.mercateo.com [static.mercateo.com]
- 13. unigel.com.br [unigel.com.br]
- 14. scienceinteractive.com [scienceinteractive.com]
